3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(leucylamino)hexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leurubicin, also known as N-Leucyldoxorubicin, is a semisynthetic anthracycline glycoside antibiotic. It is derived from doxorubicin and is primarily investigated for its potential as an antitumor agent. This compound is known for its ability to inhibit DNA topoisomerase II, making it a promising candidate in cancer chemotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leurubicin is synthesized through the modification of doxorubicin. The process involves the acylation of doxorubicin with leucine, resulting in the formation of N-Leucyldoxorubicin. The reaction typically requires the use of coupling agents and protective groups to ensure the selective acylation of the amino group on doxorubicin .
Industrial Production Methods: Industrial production of Leurubicin follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time to ensure the efficient conversion of doxorubicin to Leurubicin .
Analyse Chemischer Reaktionen
Types of Reactions: Leurubicin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the reactivity of anthracycline derivatives.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Primarily studied for its antitumor activity, particularly in the treatment of hematologic neoplasms and solid tumors.
Wirkmechanismus
Leurubicin exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By binding to the enzyme-DNA complex, Leurubicin stabilizes the transient break in the DNA strand, preventing the re-ligation of the DNA and ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Leurubicin is compared with other anthracycline derivatives such as:
Doxorubicin: The parent compound from which Leurubicin is derived. Doxorubicin is widely used in chemotherapy but has significant cardiotoxicity.
Epirubicin: A derivative with reduced cardiotoxicity compared to doxorubicin.
Daunorubicin: Another anthracycline used in the treatment of leukemia.
Idarubicin: Known for its increased lipophilicity and ability to penetrate cell membranes more effectively
Leurubicin stands out due to its unique leucine modification, which enhances its antitumor activity while potentially reducing side effects .
Eigenschaften
Molekularformel |
C33H40N2O12 |
---|---|
Molekulargewicht |
656.7 g/mol |
IUPAC-Name |
2-amino-N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-4-methylpentanamide |
InChI |
InChI=1S/C33H40N2O12/c1-13(2)8-17(34)32(43)35-18-9-22(46-14(3)27(18)38)47-20-11-33(44,21(37)12-36)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-5-7-19(45-4)23(15)30(26)41/h5-7,13-14,17-18,20,22,27,36,38,40,42,44H,8-12,34H2,1-4H3,(H,35,43) |
InChI-Schlüssel |
HROXIDVVXKDCBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.